4-(4-methylcyclohexyl)morpholine
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Overview
Description
4-(4-Methylcyclohexyl)morpholine is an organic compound with the molecular formula C11H21NO. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. The compound is characterized by the presence of a 4-methylcyclohexyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylcyclohexyl)morpholine typically involves the reaction of 4-methylcyclohexylamine with morpholine under specific conditions. One common method includes the use of coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, undergoing a sequence of reactions to form the desired morpholine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced catalytic systems to ensure high purity and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylcyclohexyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.
Scientific Research Applications
4-(4-Methylcyclohexyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-methylcyclohexyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the 4-methylcyclohexyl group.
4-Methylmorpholine: A similar compound with a methyl group attached to the morpholine ring.
Cyclohexylmorpholine: Another derivative with a cyclohexyl group instead of the 4-methylcyclohexyl group.
Uniqueness
4-(4-Methylcyclohexyl)morpholine is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required, such as in the design of selective enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
4-(4-methylcyclohexyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRCVOZWUXACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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